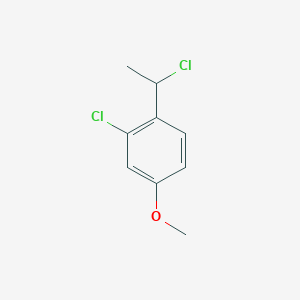![molecular formula C19H18BrN3O B8592249 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8592249.png)
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a 3-bromopyridin-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a piperidine derivative.
Introduction of the 3-Bromopyridin-2-yloxy Group: This step involves the reaction of the piperidine-quinoline intermediate with 3-bromopyridine-2-ol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)quinoline
- 2-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)quinoline
- 2-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)quinoline
Uniqueness
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C19H18BrN3O |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline |
InChI |
InChI=1S/C19H18BrN3O/c20-16-5-3-11-21-19(16)24-15-9-12-23(13-10-15)18-8-7-14-4-1-2-6-17(14)22-18/h1-8,11,15H,9-10,12-13H2 |
Clé InChI |
GQHUDMNDXBTRPH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=C(C=CC=N2)Br)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one](/img/structure/B8592186.png)


![Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B8592214.png)






![Methanesulfonamide, 1-[(3,4-dichlorophenyl)thio]-](/img/structure/B8592261.png)

